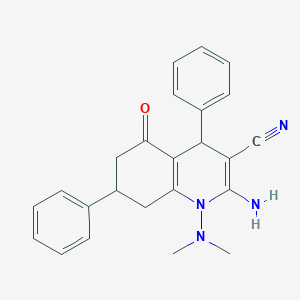![molecular formula C24H20F4N2O2 B303837 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303837.png)
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important kinase involved in the development and function of B cells, and its inhibition has shown promising results in the treatment of various B cell malignancies.
Mécanisme D'action
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by selectively inhibiting the activity of BTK, which is a key signaling molecule in B cells. By blocking BTK activity, 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide prevents the activation of downstream signaling pathways, leading to inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to modulate various immune cell functions, including the activation of T cells and natural killer cells. 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to reduce the production of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is still in the early stages of development, and its efficacy and safety in humans have not yet been fully established.
Orientations Futures
There are several potential future directions for the development of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One possibility is the combination of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Another potential application of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is in the treatment of autoimmune diseases, where its ability to modulate immune cell function may be beneficial. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of novel therapies for B cell malignancies.
Méthodes De Synthèse
The synthesis of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the preparation of the starting materials and the coupling of various intermediates. The final product is obtained through a series of purification steps and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potent anti-tumor activity and has been shown to induce apoptosis and inhibit proliferation of B cells.
Propriétés
Nom du produit |
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H20F4N2O2 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20F4N2O2/c1-13-20(23(32)30-17-6-3-2-5-16(17)24(26,27)28)21(14-9-11-15(25)12-10-14)22-18(29-13)7-4-8-19(22)31/h2-3,5-6,9-12,21,29H,4,7-8H2,1H3,(H,30,32) |
Clé InChI |
RLAAGAQFHFKTRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)